![molecular formula C5H9N3S2 B1639494 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 180041-31-0](/img/structure/B1639494.png)
5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine
Overview
Description
“5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C5H9N3S2 and a molecular weight of 175.28 . It is also known by its IUPAC name, 5-(ethylsulfanylmethyl)-1,3,4-thiadiazol-2-amine .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been discussed in various studies. For instance, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been used for the synthesis of related compounds . Another study discussed the heterocyclization of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with isonicotinic acid hydrazide in ethanol in the presence of a catalytic amount of aqueous HCl .Molecular Structure Analysis
The molecular structure of “this compound” includes a 1,3,4-thiadiazole ring, which is a heterocyclic compound. The presence of the =N-C-S- moiety and strong aromaticity of the ring are essential for its biological activity .Scientific Research Applications
Synthesis and Biological Activity
Synthesis Techniques : A notable study describes the synthesis of 2-aminoaryl-1,3,4-thiadiazoles with substitutions at the 5-position, including methylsulfanyl and ethylsulfanyl derivatives, through a thermal 1,3-dipolar cycloaddition reaction. These compounds were tested for activity against Mycobacterium tuberculosis, highlighting the compound's potential in developing tuberculosis treatments (Gobis, Foks, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
Antimicrobial and Antifungal Action : Another research effort extended derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine, showing promising antimicrobial and antifungal activities. These findings support the compound's use in developing new antimicrobial agents (Sych, Drapak, Suleiman, Rakhimova, Kobzar, Sych, & Perekhoda, 2019).
Applications in Materials Chemistry
- Organometallic Materials Engineering : Research on 1,3,4-thiadiazoles, including derivatives similar to 5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine, has found applications in materials chemistry. These compounds serve as precursors for crystal engineering of organometallic materials, with studies demonstrating the ligand-forced dimerization of copper(I)-olefin complexes bearing a 1,3,4-thiadiazole core. This research underscores the compound's potential in designing new materials with specific electronic or structural properties (Ardan, Kinzhybalo, Slyvka, Shyyka, Luk Yanov, Lis, & Mys Kiv, 2017).
Antioxidant and Anti-inflammatory Activities
- Pharmacological Properties : A study on 5-(styrylsulfonylmethyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives highlighted significant antioxidant and anti-inflammatory activities. Specifically, compounds like 2-amino-3-chloro-N-(5-(4-methylstyrylsulfonylmethyl)-1,3,4-oxadiazol-2-yl)-propanamide and its analogs outperformed standard antioxidants like ascorbic acid, suggesting the potential for these derivatives in pharmacological applications (Sravya, Nagarjuna, Padmavathi, Rajitha, Priya, & Padmaja, 2019).
Future Directions
The future directions for “5-[(Ethylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals. Given the wide range of activities exhibited by 1,3,4-thiadiazole compounds, there is potential for the development of new drugs and therapies .
properties
IUPAC Name |
5-(ethylsulfanylmethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S2/c1-2-9-3-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAJDWJXIZXHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=NN=C(S1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



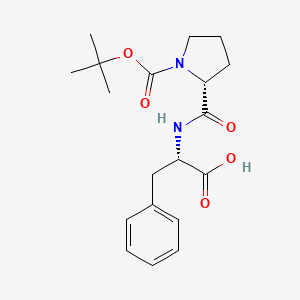
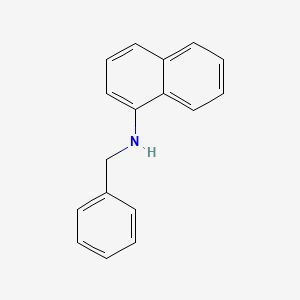
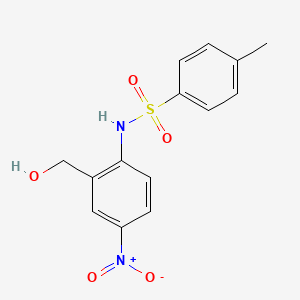
![N-[2-(4-Chloro-benzoyl)-4,5-dimethoxy-phenyl]-acetamide](/img/structure/B1639429.png)

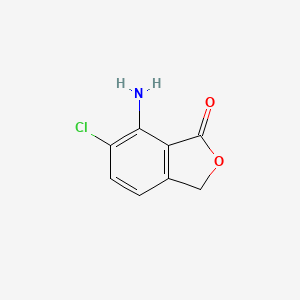
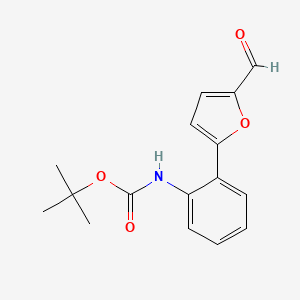
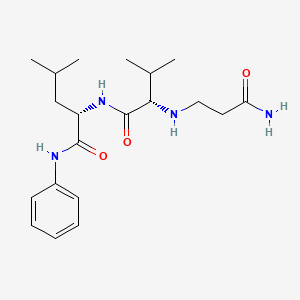
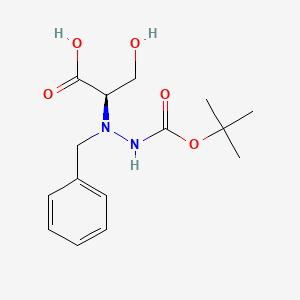

![[(1S,3R,4R,5S,6R)-4,5-Diacetyloxy-2,7-dioxabicyclo[4.1.0]heptan-3-yl]methyl acetate](/img/structure/B1639460.png)
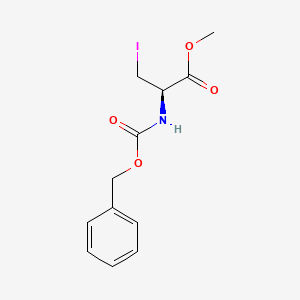
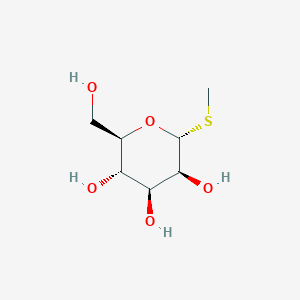
![(2S)-2-[[(4R,7S,10S,13S,16S,19R)-10-(4-Aminobutyl)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B1639473.png)